molecular formula C6H4ClF3N2 B12840069 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B12840069
M. Wt: 196.56 g/mol
InChI Key: OJMZONPLXZSSAU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine typically involves the introduction of the chloromethyl and trifluoromethyl groups onto a pyrimidine ring. One common method involves the reaction of 4-(trifluoromethyl)pyrimidine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.

Major Products

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Production of sulfoxides or sulfones.

    Reduction: Generation of dihydropyrimidine compounds.

Scientific Research Applications

5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The chloromethyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyrimidine
  • 5-(Trifluoromethyl)-2-chloropyrimidine

Uniqueness

5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the chloromethyl and trifluoromethyl groups on the pyrimidine ring. This arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of both electron-withdrawing groups enhances the compound’s stability and potential for diverse chemical transformations.

Properties

Molecular Formula

C6H4ClF3N2

Molecular Weight

196.56 g/mol

IUPAC Name

5-(chloromethyl)-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H4ClF3N2/c7-1-4-2-11-3-12-5(4)6(8,9)10/h2-3H,1H2

InChI Key

OJMZONPLXZSSAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)C(F)(F)F)CCl

Origin of Product

United States

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